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Compound of Interest

Compound Name: 4-Bromo-2-methylpyridine

Cat. No.: B016423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of

versatile building blocks is paramount to the efficient construction of complex molecular

architectures. Among these, 4-Bromo-2-methylpyridine has emerged as a key intermediate,

valued for its unique reactivity and utility in the synthesis of a wide array of functionalized

pyridine derivatives. This technical guide provides an in-depth overview of the commercial

availability, chemical properties, and key synthetic applications of 4-Bromo-2-methylpyridine,

with a focus on experimental protocols and its role in the development of targeted therapeutics.

Commercial Availability and Suppliers
4-Bromo-2-methylpyridine is readily available from a range of chemical suppliers, ensuring a

stable supply chain for research and development activities. The compound is offered in

various purities and quantities to suit the diverse needs of the scientific community.
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Supplier Purity Available Quantities

Tokyo Chemical Industry (TCI) >98.0% (GC) 1g, 5g, 25g

Frontier Specialty Chemicals High Purity 5g and bulk inquiries

Chem-Impex ≥ 98% Inquire for details

SAKEM LLP 98% 5 kg, 25 kg, 100 kg, 1 MT

Terma Medicare India Pvt., Ltd 99% 25kg

Sigma-Aldrich 96% 1g, 5g

MedChemExpress High Purity 5g

Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-2-methylpyridine is

essential for its effective handling, storage, and application in chemical reactions.
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Property Value

CAS Number 22282-99-1

Molecular Formula C₆H₆BrN

Molecular Weight 172.02 g/mol

Appearance Colorless to light yellow liquid

Melting Point 26-27 °C

Boiling Point 76 °C at 14 mmHg

Density 1.450 g/mL at 25 °C[1][2]

Refractive Index (n20/D) 1.556[1][2]

Flash Point 79 °C (174 °F)[1][2][3]

Solubility
Miscible with dichloromethane; Immiscible with

water.[2]

pKa 4.38 ± 0.10 (Predicted)[1][2]

Synthesis of 4-Bromo-2-methylpyridine:
Experimental Protocols
The synthesis of 4-Bromo-2-methylpyridine is most commonly achieved through the

diazotization of 2-methyl-4-aminopyridine followed by a Sandmeyer-type reaction. Below are

two detailed experimental protocols.

Protocol 1: Diazotization with Sodium Nitrite

This procedure involves the diazotization of 2-methyl-4-aminopyridine using sodium nitrite in

the presence of hydrobromic acid.

Materials:

2-Methyl-4-aminopyridine (10.1 g, 93.4 mmol)
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48% aqueous hydrobromic acid (165 mL)

Sodium nitrite (7.04 g, 102 mmol)

Deionized water

tert-Butyl methyl ether (TBME)

Anhydrous magnesium sulfate

4 M Sodium hydroxide solution

Procedure:

Dissolve 2-methyl-4-aminopyridine in 48% aqueous hydrobromic acid in a suitable

reaction vessel.

Cool the mixture to -10 °C using an appropriate cooling bath.

Separately, prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.

Add the cold sodium nitrite solution dropwise to the stirred solution of 2-methyl-4-

aminopyridine over 30 minutes, maintaining the reaction temperature at or below 0 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and continue stirring for 16 hours.

Quench the reaction by carefully adding 4 M sodium hydroxide solution until the pH of the

solution is approximately 9.

Extract the aqueous layer with tert-butyl methyl ether.

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-
Bromo-2-methylpyridine. A typical yield is around 92-95%.

Protocol 2: Bromination via Diazotization
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This alternative method also utilizes a diazotization reaction but introduces elemental bromine.

Materials:

2-Methyl-4-aminopyridine (10.8 g, 0.1 mol)

48% Hydrobromic acid (46 ml, 0.4 mol)

Liquid bromine (15 ml, 0.3 mol)

40% Sodium nitrite solution

50% Sodium hydroxide solution

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

Add 2-methyl-4-aminopyridine to 48% hydrobromic acid while cooling in an ice bath.

Cool the resulting mixture to -5 °C.

Slowly add liquid bromine dropwise over 30-35 minutes, maintaining the temperature at -5

°C.

Subsequently, add 40% sodium nitrite solution dropwise at a temperature below 0 °C over

a period of 1 to 1.1 hours.

Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

Carefully adjust the pH of the solution to 9 by the slow addition of 50% sodium hydroxide

solution, ensuring the temperature does not exceed 20 °C.

Extract the reaction mixture with ethyl acetate.

Dry the combined organic extracts over anhydrous sodium sulfate.
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Filter and concentrate the solution to obtain 2-methyl-4-bromopyridine, with a reported

molar yield of 95%.

Application in Suzuki-Miyaura Cross-Coupling
Reactions
4-Bromo-2-methylpyridine is an excellent substrate for palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the

formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl

structures that are prevalent in many pharmaceutical agents.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methylpyridine with Phenylboronic

Acid

This protocol outlines the synthesis of 2-methyl-4-phenylpyridine, a common transformation

showcasing the utility of 4-Bromo-2-methylpyridine.

Materials:

4-Bromo-2-methylpyridine (1.0 mmol)

Phenylboronic acid (1.2 mmol)

Potassium carbonate (K₂CO₃) (2.0 mmol)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)

1,4-Dioxane

Deionized water

Nitrogen or Argon gas

Procedure:

To an oven-dried reaction vessel, add 4-Bromo-2-methylpyridine, phenylboronic acid,

potassium carbonate, and the palladium catalyst.
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Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

Add a degassed mixture of 1,4-dioxane and deionized water (typically in a 4:1 or 5:1 ratio)

via syringe.

Heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can be

performed using conventional heating or under microwave irradiation for accelerated

reaction times.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 2-

methyl-4-phenylpyridine.

Role in Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the

core of many kinase inhibitors. 4-Bromo-2-methylpyridine serves as a crucial starting material

for the synthesis of these targeted therapies. The bromine atom provides a reactive handle for

introducing various substituents through cross-coupling reactions, allowing for the systematic

exploration of the chemical space around the pyridine core to optimize potency and selectivity

against specific kinase targets.[4]

The following diagram illustrates a generalized synthetic pathway for a kinase inhibitor, starting

from 4-Bromo-2-methylpyridine. This pathway highlights the strategic use of a Suzuki

coupling to install a key aryl group, followed by further functionalization to build the final

inhibitor molecule.
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Caption: Generalized synthesis pathway of a kinase inhibitor.
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This logical workflow demonstrates how 4-Bromo-2-methylpyridine is a linchpin in the multi-

step synthesis of complex, biologically active molecules. Its commercial availability and well-

defined reactivity make it an indispensable tool for researchers and professionals in the field of

drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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